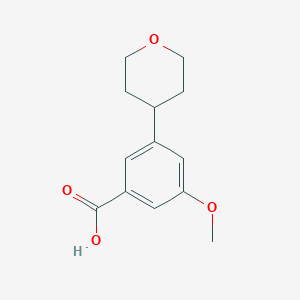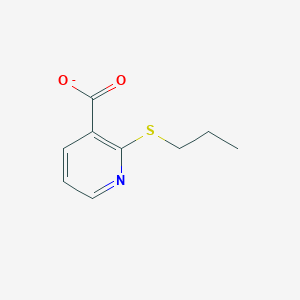
2-Propylsulfanylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylsulfanylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a propylsulfanyl group at the 2-position and a carboxylate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylsulfanylpyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 2-chloropyridine-3-carboxylate with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 2-Propylsulfanylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Propylsulfinylpyridine-3-carboxylate, Propylsulfonylpyridine-3-carboxylate
Reduction: 2-Propylsulfanylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
科学的研究の応用
2-Propylsulfanylpyridine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Propylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. In biological systems, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and specificity.
類似化合物との比較
- 2-Methylsulfanylpyridine-3-carboxylate
- 2-Ethylsulfanylpyridine-3-carboxylate
- 2-Butylsulfanylpyridine-3-carboxylate
Comparison: Compared to its similar compounds, 2-Propylsulfanylpyridine-3-carboxylate exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can affect its solubility, reactivity, and binding interactions. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications. Additionally, the presence of the carboxylate group at the 3-position enhances its potential for forming coordination complexes and participating in diverse chemical reactions.
特性
分子式 |
C9H10NO2S- |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-propylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12)/p-1 |
InChIキー |
CSMDLVRDBYKTAH-UHFFFAOYSA-M |
正規SMILES |
CCCSC1=C(C=CC=N1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)

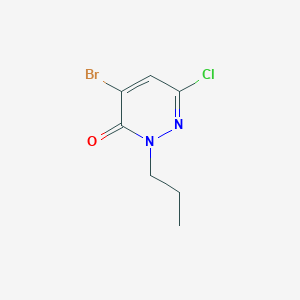
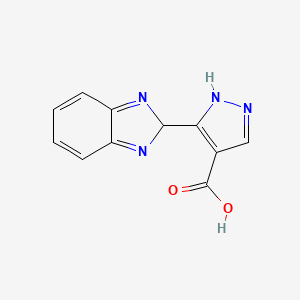
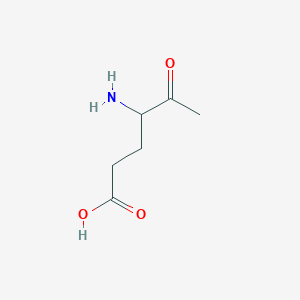

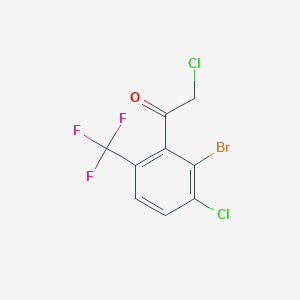
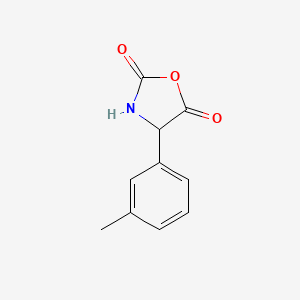
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)


